molecular formula C22H15F3NOP B14431290 Butanenitrile, 4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)- CAS No. 81850-43-3

Butanenitrile, 4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)-

Cat. No.: B14431290
CAS No.: 81850-43-3
M. Wt: 397.3 g/mol
InChI Key: BQWFUYWVEYBWKS-UHFFFAOYSA-N
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Description

Butanenitrile, 4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)- is a chemical compound with the molecular formula C22H15F3NO. It is known for its unique structure, which includes a trifluoromethyl group and a triphenylphosphoranylidene moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanenitrile, 4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)- typically involves the reaction of 4,4,4-trifluoro-3-oxobutanenitrile with triphenylphosphine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Butanenitrile, 4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C to room temperature.

Major Products Formed

The major products formed from these reactions include trifluoromethylated amines, oxides, and substituted derivatives, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Butanenitrile, 4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)- is utilized in various scientific research fields:

    Chemistry: It serves as a reagent in the synthesis of complex organic molecules and as a building block for pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Butanenitrile, 4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triphenylphosphoranylidene moiety can form stable complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-3-oxobutanenitrile
  • Ethyl 4,4,4-trifluoro-3-oxobutanoate
  • 4,4,4-Trifluoro-3-oxobutyronitrile

Uniqueness

Butanenitrile, 4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)- is unique due to the presence of both the trifluoromethyl group and the triphenylphosphoranylidene moiety. This combination imparts distinctive chemical properties, making it a valuable compound in various research applications.

Properties

81850-43-3

Molecular Formula

C22H15F3NOP

Molecular Weight

397.3 g/mol

IUPAC Name

4,4,4-trifluoro-3-oxo-2-(triphenyl-λ5-phosphanylidene)butanenitrile

InChI

InChI=1S/C22H15F3NOP/c23-22(24,25)21(27)20(16-26)28(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H

InChI Key

BQWFUYWVEYBWKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=C(C#N)C(=O)C(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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